molecular formula C19H18ClN3O4S B5092433 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide

Cat. No.: B5092433
M. Wt: 419.9 g/mol
InChI Key: OKHABPHXOYUDNN-UHFFFAOYSA-N
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Description

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide is a complex organic compound with the molecular formula C19H18ClN3O4S. This compound is characterized by the presence of a naphthalene ring, a sulfonamide group, and a substituted phenyl ring. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Properties

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propyl]naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S/c20-18-13-16(23(24)25)7-9-19(18)21-10-3-11-22-28(26,27)17-8-6-14-4-1-2-5-15(14)12-17/h1-2,4-9,12-13,21-22H,3,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHABPHXOYUDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 2-chloro-4-nitroaniline with 3-bromopropylamine to form the intermediate, which is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide
  • N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzene-1-sulfonamide

Uniqueness

N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}naphthalene-2-sulfonamide is unique due to its specific structural features, such as the combination of a naphthalene ring and a sulfonamide group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry further highlight its uniqueness compared to similar compounds .

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